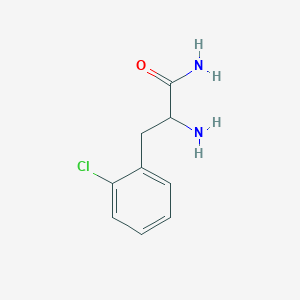

2-Amino-3-(2-chlorophenyl)propanamide

Description

Contextual Significance of Propanamide Derivatives in Contemporary Chemical Research

Propanamide derivatives constitute a significant class of organic compounds that are actively being investigated in contemporary chemical research. These molecules are characterized by a propanamide backbone and are of considerable interest in medicinal chemistry and pharmacology due to their potential biological activities. ontosight.ai

Research into various propanamide derivatives has revealed a wide spectrum of therapeutic possibilities. For instance, compounds with similar core structures have been explored for their anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai The versatility of the propanamide scaffold allows for the introduction of various functional groups, which can modulate the compound's interaction with biological targets such as enzymes and receptors. This adaptability makes propanamide derivatives a fertile ground for the development of new therapeutic agents.

The amide linkage present in these compounds is a common feature in many biologically active molecules, contributing to their stability and ability to form crucial hydrogen bonds with biological macromolecules. The ongoing investigation into propanamide-based compounds continues to uncover new potential applications, cementing their importance in the landscape of modern drug discovery and development.

Structural Features and Unique Chemical Substrates of 2-Amino-3-(2-chlorophenyl)propanamide

The chemical structure of this compound is defined by a propanamide core, which is a three-carbon amide. Key functional groups are attached to this central structure, giving the molecule its specific chemical properties. These include an amino group (-NH2) at the second carbon (alpha-carbon) and a 2-chlorophenyl group attached to the third carbon.

The presence of a chiral center at the alpha-carbon, where the amino group is attached, means that this compound can exist as different stereoisomers. This is a critical feature, as the biological activity of chiral molecules can vary significantly between their enantiomeric forms. The 2-chlorophenyl group consists of a benzene (B151609) ring substituted with a chlorine atom at the ortho position. This substituent influences the electronic properties and steric hindrance of the molecule, which in turn can affect its reactivity and how it interacts with other molecules.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| CAS Number | 1484376-34-2 |

| Molecular Formula | C9H11ClN2O |

| Molecular Weight | 198.65 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)N)N)Cl |

| InChI Key | CFPINVJPPQRJFJ-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases.

Current Research Trajectories and Identified Gaps in the Academic Understanding of this compound

A comprehensive review of publicly accessible scientific literature and chemical databases indicates that dedicated research on this compound is notably limited. While the broader class of propanamide and phenylalanine derivatives is the subject of extensive study, this specific compound does not appear to have been a primary focus of academic investigation.

This lack of specific research presents a significant gap in the academic understanding of this compound. Key areas that remain unexplored include:

Definitive Synthesis and Characterization: The development of an efficient and well-documented synthetic pathway is a fundamental first step for any further research. Comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be necessary to fully elucidate its structure.

Biological Activity Screening: Given the known biological activities of other propanamide derivatives, a thorough screening of this compound for various therapeutic properties (e.g., antimicrobial, anticancer, anti-inflammatory) is a logical and potentially fruitful area of investigation.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, subsequent SAR studies would be crucial to understand how the different structural components of the molecule contribute to its effects. This could guide the design of more potent and selective derivatives.

Computational Modeling: In the absence of extensive experimental data, computational studies could provide valuable insights into the compound's potential properties, including its conformational analysis, electronic properties, and potential interactions with biological targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

2-amino-3-(2-chlorophenyl)propanamide |

InChI |

InChI=1S/C9H11ClN2O/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13) |

InChI Key |

CFPINVJPPQRJFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)N)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 2 Chlorophenyl Propanamide

Retrosynthetic Analysis and Strategic Disconnections for the Propanamide Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net For 2-amino-3-(2-chlorophenyl)propanamide, the primary strategic disconnections involve the amide and the carbon-carbon bonds forming the propanamide backbone.

The most logical disconnection is at the amide bond (C-N bond), which simplifies the target molecule into 2-amino-3-(2-chlorophenyl)propanoic acid and ammonia (B1221849). This is a common and generally reliable synthetic step.

A second disconnection can be made at the C2-C3 bond, breaking the molecule into a glycine (B1666218) equivalent and a 2-chlorobenzyl halide. This approach focuses on forming the carbon skeleton of the molecule.

A third disconnection strategy targets the C1-C2 bond and the C2-N bond, suggesting an approach like the Strecker synthesis. This would involve 2-chlorophenylacetaldehyde, ammonia, and a cyanide source as the key precursors.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Direct Synthetic Pathways to this compound

Several direct synthetic pathways can be envisioned for the preparation of this compound, starting from readily available precursors.

Amidation Reactions of Corresponding Acids or Esters

The most direct route to this compound is the amidation of its corresponding carboxylic acid, 2-amino-3-(2-chlorophenyl)propanoic acid. medchemexpress.comselleckchem.com This transformation can be achieved using a variety of coupling agents.

A promising method for the direct amidation of unprotected α-amino acids involves the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃. tomsheppard.inforsc.org This reagent can mediate the coupling of the amino acid with an amine source, such as ammonia, in a single step, avoiding the need for protecting groups. This approach is highly efficient and offers a straightforward purification process. tomsheppard.info

Alternatively, traditional peptide coupling reagents can be employed, although this would necessitate the protection of the α-amino group to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). Once the amino group is protected, standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the amide bond formation with ammonia. The final step would then be the removal of the protecting group.

| Coupling Reagent | Protecting Group Required | Key Features |

| B(OCH₂CF₃)₃ | No | Direct amidation of unprotected amino acids. tomsheppard.inforsc.org |

| DCC/EDC | Yes (e.g., Boc, Cbz) | Widely used, reliable peptide coupling agents. |

Nucleophilic Substitution Approaches Involving Chlorophenyl Moieties

While less common for this specific target, a nucleophilic aromatic substitution (SNAr) reaction could theoretically be employed. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comsemanticscholar.org This would involve the reaction of a nucleophile with an aromatic ring bearing a good leaving group. In this context, one might consider a reaction between a suitably activated dichlorobenzene derivative and a nucleophilic precursor of the 2-aminopropanamide (B1330713) backbone.

However, this approach is challenging due to the relatively low reactivity of aryl chlorides in SNAr reactions unless the aromatic ring is activated with strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org For 2-chlorophenyl derivatives, forcing conditions would likely be required, which could lead to low yields and side products.

α-Amino Acid Synthesis Approaches (e.g., Strecker-Type Variants, Amination Reactions)

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. nrochemistry.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

To synthesize the precursor, 2-amino-3-(2-chlorophenyl)propanoic acid, the Strecker synthesis would begin with 2-chlorobenzaldehyde (B119727). Reaction with ammonia and potassium cyanide would yield the corresponding α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would afford the desired amino acid. wikipedia.orgmasterorganicchemistry.com The amino acid could then be converted to the target propanamide as described in section 2.2.1.

The key steps in the Strecker synthesis of the precursor amino acid are:

Formation of an imine from 2-chlorobenzaldehyde and ammonia.

Nucleophilic attack of cyanide on the imine to form an α-aminonitrile.

Hydrolysis of the nitrile to a carboxylic acid.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The development of stereoselective syntheses is crucial for producing enantiomerically pure forms of chiral molecules like this compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgnih.govresearchgate.net After the desired stereochemistry has been established, the auxiliary is removed.

A well-established method for the asymmetric synthesis of α-amino acids involves the use of Evans oxazolidinone auxiliaries. nih.gov In this approach, the chiral auxiliary is first acylated with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then undergo diastereoselective alkylation.

For the synthesis of a specific enantiomer of this compound, one could envision the following sequence:

Acylation of a chiral oxazolidinone with an appropriate glycine equivalent.

Diastereoselective alkylation of the resulting enolate with 2-chlorobenzyl bromide.

Cleavage of the chiral auxiliary to yield the enantiomerically enriched 2-amino-3-(2-chlorophenyl)propanoic acid.

Amidation of the amino acid to the final propanamide.

Another notable chiral auxiliary is pseudoephenamine, which has shown remarkable stereocontrol in alkylation reactions. nih.gov

| Chiral Auxiliary | Typical Application | Key Advantage |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions nih.gov | High diastereoselectivity |

| Pseudoephenamine | Asymmetric alkylation nih.gov | Excellent stereocontrol |

Asymmetric Catalytic Methods

The enantioselective synthesis of β-amino amides can be effectively achieved through asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction. A prominent approach involves the use of chiral Brønsted acids, particularly chiral phosphoric acids, to catalyze key bond-forming reactions with high diastereo- and enantioselectivity. rsc.orgnih.gov

One notable strategy is the dynamic kinetic resolution of α-stereogenic-β-formyl amides in an asymmetric 2-aza-Cope rearrangement. rsc.orgnih.gov This method concurrently establishes a new carbon-nitrogen and a carbon-carbon bond, along with two adjacent stereocenters. Chiral phosphoric acids are instrumental in catalyzing this rearrangement, leading to the formation of β-imino amides that can be subsequently converted to the desired primary β-amino amide. rsc.orgnih.gov The selection of the chiral phosphoric acid catalyst is crucial for achieving high stereoselectivity. rsc.org

Another powerful asymmetric catalytic method is the Mannich-type reaction. Chiral phosphoric acid catalysts have been successfully employed in the asymmetric Mannich-type reaction of N-Boc imines with difluoroenol silyl (B83357) ethers to produce β-amino-α,α-difluoroketones with excellent enantioselectivities. nih.gov This methodology, while demonstrated for fluorinated compounds, highlights the potential of chiral phosphoric acids to catalyze the addition of nucleophiles to imines, a key step in the synthesis of β-amino compounds.

The table below summarizes the performance of different chiral phosphoric acid catalysts in an asymmetric 2-aza-Cope rearrangement for the synthesis of a β-amino amide, demonstrating the impact of catalyst structure and reaction conditions on yield and stereoselectivity. rsc.org

| Catalyst | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| A | Toluene | 7:1 | 96:4 |

| B | Toluene | 7:1 | 96:4 |

| A | CPME | 9:1 | 97:3 |

| B | CPME | 10:1 | 97:3 |

| A | CHCl₃ | 10:1 | 97:3 |

Emerging Synthetic Strategies for this compound

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient manufacturing processes. For a compound like this compound, emerging strategies guided by green chemistry principles and employing continuous flow technologies offer significant advantages over traditional batch methods.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of propanamide synthesis, this involves the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste.

A key development in green amide synthesis is the use of biocatalysis. Enzymes, such as lipases, have shown great potential as catalysts for amide bond formation under mild conditions. nih.govnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used to catalyze the direct amidation of carboxylic acids and amines. nih.govnih.gov This enzymatic approach often proceeds with high conversion and yield, and can be conducted in greener solvents like cyclopentyl methyl ether (CPME), which is a safer alternative to traditional organic solvents. nih.gov The use of biocatalysts also avoids the need for coupling reagents that generate stoichiometric byproducts, thus improving the atom economy of the reaction. nih.gov

The following table illustrates the efficiency of CALB-catalyzed amidation with various substrates in a green solvent. nih.gov

| Carboxylic Acid | Amine | Conversion (%) |

| Octanoic acid | Benzylamine | >99 |

| Octanoic acid | Cyclohexylamine | >99 |

| Butyric acid | Benzylamine | >99 |

| Butyric acid | Cyclohexylamine | >99 |

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages for the synthesis of this compound, including enhanced safety, improved reaction control, and easier scalability.

The synthesis of β-amino acid esters, precursors to β-amino amides, has been successfully demonstrated in a continuous-flow system using an immobilized lipase catalyst. mdpi.com This approach allows for a significant reduction in reaction time compared to batch processes, with residence times as short as 30 minutes leading to high yields. mdpi.com The small dimensions of microreactors facilitate precise control over reaction parameters such as temperature and mixing, which can lead to increased product purity and reduced byproduct formation. mdpi.com

The table below compares the synthesis of a β-amino acid ester in a continuous-flow microreactor versus a traditional batch reactor, highlighting the efficiency gains of the flow process. mdpi.com

| Method | Reaction Time | Yield (%) |

| Continuous-Flow Microreactor | 30 min | 85 |

| Batch Bioreactor | 24 h | 82 |

Chemical Reactivity and Transformations of 2 Amino 3 2 Chlorophenyl Propanamide

Reactions at the Amide Functionality

The amide group of 2-Amino-3-(2-chlorophenyl)propanamide is a key site for chemical modification, allowing for transformations that can alter the compound's physical and biological properties.

Hydrolysis and Amide Bond Modifications

The amide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-3-(2-chlorophenyl)propanoic acid, and ammonia (B1221849). selleckchem.com The rate of this hydrolysis can be influenced by neighboring functional groups. For instance, studies on peptide-like structures have shown that the presence of charged amino acids adjacent to an ester bond can significantly modulate the hydrolysis rate, a principle that may extend to amide bonds. rsc.org

Beyond simple hydrolysis, the amide bond can be modified through various chemical reactions. While direct conversion of amides to other functional groups can be challenging, methods exist for their transformation. For example, N-protected amino acid fluorides have been used to facilitate amide bond formation, a reaction that highlights the potential for activating the carboxyl end of the parent amino acid for subsequent coupling reactions. researchgate.net

N-Alkylation and Acylation Reactions

The nitrogen atom of the amide in this compound can potentially undergo alkylation or acylation, although these reactions are generally less facile than reactions at the α-amino group. N-alkylation of amides often requires strong bases and alkylating agents. monash.edu For instance, methods developed for the N-methylation of carbamates and amides using sodium hydride and methyl iodide could potentially be applied. monash.edu More contemporary methods, such as iridium-catalyzed N-alkylation of α-amino amides using alcohols, offer a milder alternative that proceeds through a "hydrogen borrowing" mechanism. researchgate.net

N-acylation of the amide nitrogen is also a possibility, leading to the formation of an imide. This transformation typically requires an activated acyl source, such as an acid chloride or anhydride (B1165640). The Schotten-Baumann reaction, for example, allows for the formation of amide bonds from amines and acyl chlorides and could be conceptually adapted for N-acylation. mdpi.com

Reactions Involving the α-Amino Group

The α-amino group is a primary site of reactivity in this compound, readily participating in a variety of chemical transformations that are fundamental to peptide chemistry and the synthesis of more complex molecules.

Protection and Deprotection Strategies

Commonly used protecting groups for α-amino groups include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.netmasterorganicchemistry.com The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com The Fmoc group, on the other hand, is introduced using Fmoc-Cl or Fmoc-OSu and is cleaved under basic conditions, often with piperidine. iris-biotech.de The orthogonality of these protecting groups allows for selective deprotection in the presence of other sensitive functionalities. iris-biotech.de

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic hydrogenation |

Derivatization for Scaffold Elaboration

The α-amino group serves as a key handle for the derivatization of this compound, enabling the construction of more complex molecular scaffolds. Derivatization can be used to modify the compound's properties or to link it to other molecules.

One common derivatization strategy is N-alkylation. Various methods for the N-alkylation of amino acids and their derivatives have been reported, including reductive amination and the use of alkyl halides in the presence of a base. monash.eduresearchgate.netgoogle.com Another important derivatization is N-acylation, which forms an amide bond. This reaction is fundamental to peptide synthesis, where the amino group of one amino acid derivative attacks the activated carboxyl group of another. ucl.ac.uksemanticscholar.org Reagents like diethyl ethoxymethylenemalonate (DEEMM) can be used to derivatize amino compounds for analytical purposes, such as liquid chromatography-tandem mass spectrometry. nih.gov

| Derivatization Reaction | Reagents | Functional Group Formed |

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride or Anhydride | Amide |

| Reductive Amination | Aldehyde or Ketone, Reducing agent | Secondary or Tertiary Amine |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and an amide group, makes it a potential precursor for the synthesis of various heterocyclic systems. rdd.edu.iqfrontiersin.org The specific heterocyclic ring formed depends on the nature of the cyclizing agent and the reaction conditions.

Structural Modifications and Analogues of 2 Amino 3 2 Chlorophenyl Propanamide

Design Principles for Modulating Chemical Properties

The design of analogues of 2-Amino-3-(2-chlorophenyl)propanamide is guided by established principles of medicinal chemistry to modulate properties such as potency, selectivity, and metabolic stability. Key strategies include isosteric and bioisosteric replacements, conformational constraint, and modification of functional groups to alter electronic and steric properties.

Bioisosteric replacement is a fundamental strategy where a functional group is substituted with another group that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or pharmacokinetic profile. For instance, the chlorine atom on the phenyl ring could be replaced by other halogens (F, Br, I) or a trifluoromethyl group to modulate lipophilicity and electronic character. Such modifications can influence how the molecule interacts with its biological target.

Conformational constraint is another powerful design principle. By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule is reduced. This can lead to a more favorable binding entropy and increased selectivity for a specific target. For this compound, this could involve cyclization of the propanamide backbone or the introduction of rigidifying elements.

Furthermore, modifications to the amide and amino groups can be explored. N-alkylation or Cα-alkylation can provide steric bulk, which may influence binding affinity and metabolic stability. The primary amide could be replaced with other functional groups, such as esters or ketones, to explore different hydrogen bonding patterns and chemical reactivity.

Synthesis of Structural Analogues and Derivatives

The synthesis of homologues, involving the extension or shortening of the carbon chain, and isomers, which have the same molecular formula but different arrangements of atoms, allows for the exploration of the spatial requirements of the molecule's binding site.

Standard peptide coupling reactions are commonly employed to synthesize the propanamide backbone. Starting from the corresponding amino acid, 2-amino-3-(2-chlorophenyl)propanoic acid, the amide can be formed by reaction with ammonia (B1221849) or an appropriate amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). Homologues can be synthesized by starting with amino acids that have longer or shorter side chains.

Isomers, such as those with the chloro substituent at the meta or para position of the phenyl ring, can be synthesized from the corresponding substituted phenylalanine precursors. For example, 2-amino-3-(3-chlorophenyl)propanoic acid or 2-amino-3-(4-chlorophenyl)propanoic acid can be used as starting materials.

Modifying the chlorophenyl ring is a common strategy to fine-tune the electronic and steric properties of the molecule. This can involve changing the position of the chlorine atom or replacing it with other substituents.

The synthesis of analogues with different substituents on the phenyl ring can be achieved by starting with appropriately substituted phenylalanines. For instance, analogues with fluorine, bromine, or methyl groups can be prepared from the corresponding 3-fluoro-, 3-bromo-, or 3-methylphenylalanine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can also be employed to introduce a variety of substituents onto the aromatic ring of a suitable precursor.

The following table summarizes some examples of modifications to the chlorophenyl substituent and the general synthetic approach.

| Modification | Example Substituent | General Synthetic Approach |

| Positional Isomer | 3-chlorophenyl, 4-chlorophenyl | Start from the corresponding isomer of chlorophenylalanine. |

| Halogen Exchange | Fluoro, Bromo, Iodo | Utilize the corresponding halogenated phenylalanine derivative. |

| Alkyl/Aryl Group | Methyl, Phenyl | Employ Suzuki or other cross-coupling reactions on a bromo- or iodo-substituted precursor. |

| Electron-donating Group | Methoxy (B1213986), Hydroxy | Start with the appropriately substituted tyrosine or phenylalanine derivative. |

| Electron-withdrawing Group | Nitro, Cyano | Utilize nitrated or cyanated phenylalanine precursors. |

This table provides a conceptual overview of potential modifications and is not an exhaustive list of synthesized compounds.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.gov Constrained analogues are a type of peptidomimetic where the conformational flexibility is reduced.

The synthesis of peptidomimetic analogues of this compound can involve replacing the amide bond with a more stable isostere, such as a reduced amide, a triazole, or a C-C bond. nih.gov For example, a reduced amide analogue could be synthesized by the reduction of the amide carbonyl group.

Constrained analogues can be prepared by introducing cyclic structures. mdpi.com This could involve cyclization between the amino group and the side chain or by incorporating the backbone into a heterocyclic scaffold like a piperazinone or an indolizidinone. mdpi.com For instance, an intramolecular cyclization reaction could be used to form a lactam bridge, thereby creating a bicyclic structure. These strategies often require multi-step synthetic sequences. mdpi.com

Investigation of Structure-Reactivity Relationships in this compound Analogues

The investigation of structure-reactivity relationships (SRR) is crucial for understanding how modifications to the chemical structure of this compound affect its chemical behavior. This involves systematically varying the structure and measuring changes in chemical properties such as pKa, reaction rates, and stability.

For example, modifying the substituent on the phenyl ring can alter the electronic properties of the entire molecule. Electron-withdrawing groups, such as a nitro group, would be expected to decrease the basicity of the amino group and increase the acidity of the amide N-H proton compared to electron-donating groups like a methoxy group. These changes in electronic distribution can be quantified and correlated with observed chemical reactivity.

The steric bulk of substituents can also play a significant role. Introducing larger groups on the phenyl ring or at the α-carbon could hinder the approach of reactants, thereby slowing down reaction rates. The conformational constraints imposed in peptidomimetic and cyclic analogues can also dramatically alter reactivity by locking the molecule into a specific conformation that may be more or less reactive.

Detailed kinetic studies of the hydrolysis of the amide bond under various conditions for a series of analogues can provide valuable data for SRR analysis. The following table illustrates a hypothetical structure-reactivity study.

| Analogue Substituent (at C2 of phenyl) | Hammett Constant (σ) | Relative Rate of Amide Hydrolysis |

| -H | 0.00 | 1.0 |

| -CH3 | -0.17 | 0.8 |

| -Cl | 0.23 | 1.5 |

| -NO2 | 0.78 | 3.2 |

This table is illustrative and presents hypothetical data to demonstrate the principles of a structure-reactivity relationship study.

By systematically synthesizing and studying these analogues, a deeper understanding of the chemical properties of this compound can be achieved, paving the way for the rational design of new compounds with tailored functionalities.

Computational and Theoretical Investigations of 2 Amino 3 2 Chlorophenyl Propanamide

Quantum Chemical Studies and Electronic Structure Analysis

No specific quantum chemical studies, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, or Molecular Electrostatic Potential (MEP) mapping for 2-Amino-3-(2-chlorophenyl)propanamide were identified. Such studies would theoretically provide valuable insights into the molecule's electronic characteristics.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

There are no available studies that have performed DFT calculations to determine the optimized geometry and electronic properties of this compound. This type of analysis would typically involve using functionals like B3LYP with a basis set such as 6-311++G(d,p) to calculate parameters like bond lengths, bond angles, and dihedral angles, as well as electronic properties like dipole moment and polarizability.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. Such an analysis is crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO would indicate the energy required for electron excitation and provides insights into the compound's stability.

Molecular Electrostatic Potential (MEP) Mapping

No literature detailing the Molecular Electrostatic Potential (MEP) map of this compound was found. An MEP analysis visually represents the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This mapping is instrumental in predicting sites for nucleophilic and electrophilic attacks.

Reaction Pathway Energetics and Transition State Characterization

Research on the reaction pathway energetics and the characterization of transition states involving this compound is not available. These computational studies are essential for understanding reaction mechanisms, determining activation energies, and identifying intermediate structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis

No published molecular dynamics (MD) simulation studies were found for this compound. MD simulations are used to model the physical movements of atoms and molecules over time, providing a detailed understanding of their dynamic behavior.

Conformational Landscape and Flexibility

There is no specific research available on the conformational landscape and flexibility of this compound. Such an investigation would involve simulating the molecule's movements to explore its various possible three-dimensional shapes (conformers) and the flexibility of its rotatable bonds. This is critical for understanding how the molecule might interact with biological targets.

Intermolecular Interactions and Solvation Effects of this compound

The intermolecular interactions of this compound are dictated by the presence of several key functional groups: a primary amine (-NH2), a primary amide (-CONH2), and a 2-chlorophenyl ring. These groups allow the molecule to participate in a variety of non-covalent interactions, which in turn influence its physical properties and behavior in different chemical environments.

Hydrogen Bonding: The primary amine and amide groups are both capable of acting as hydrogen bond donors and acceptors. The two hydrogen atoms on the primary amine can form hydrogen bonds with electronegative atoms like oxygen or nitrogen on neighboring molecules. Similarly, the two hydrogen atoms on the amide nitrogen can act as hydrogen bond donors. The oxygen atom of the amide carbonyl group and the nitrogen of the amine group can both act as hydrogen bond acceptors. These interactions are expected to be significant in the solid state and in polar protic solvents.

Van der Waals Forces: London dispersion forces are present between all molecules and arise from temporary fluctuations in electron density. The phenyl ring, being a large, polarizable group, will contribute significantly to these forces.

π-Interactions: The 2-chlorophenyl ring can participate in various π-interactions. These include π-π stacking, where the aromatic rings of adjacent molecules align, and cation-π or anion-π interactions if charged species are present. The chlorine substituent can influence the electron density of the aromatic ring, potentially modulating the strength and nature of these π-interactions.

Solvation Effects: In aqueous solution, the solvation of this compound is a complex process driven by the interplay of the aforementioned intermolecular forces with water molecules. Molecular dynamics simulations of similar amino acids in water have shown that the charged and polar groups, such as the amine and amide, will be strongly solvated through hydrogen bonding with water molecules. diva-portal.org The formation of a hydration shell around these hydrophilic groups is energetically favorable.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and QSPR modeling are powerful computational tools used to predict the physicochemical and biological properties of molecules based on their chemical structure. These approaches are valuable for understanding the behavior of compounds like this compound and for guiding the design of new molecules with desired properties.

Prediction of Chemical Properties (e.g., pKa, LogP, TPSA)

While experimental data for this compound is limited, its key physicochemical properties can be estimated using various QSPR models and cheminformatics software. These properties are crucial for predicting the molecule's behavior in different environments.

pKa: The pKa value indicates the acidity or basicity of a molecule. For this compound, the primary amine group is basic and will be protonated at physiological pH. The amide group is generally neutral. Accurate pKa prediction is important as the ionization state of a molecule affects its solubility, lipophilicity, and interactions with biological targets. nih.gov

LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity, or its preference for a nonpolar environment over a polar one. It is a critical parameter in drug discovery and environmental science as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The presence of the chlorophenyl group is expected to increase the LogP of this compound compared to its non-chlorinated analog.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a molecule's ability to permeate cell membranes and is often used in virtual screening to filter out compounds with poor transport properties.

Below is a table of predicted physicochemical properties for compounds structurally similar to this compound, which can provide an estimation of its properties.

| Property | Predicted Value for 2-Amino-3-phenylpropanamide | Predicted Value for 2-Amino-3-(3-chlorophenyl)propanoic acid | Predicted Value for (S)-2-Amino-N-(3-fluorophenyl)propanamide |

|---|---|---|---|

| pKa (most basic) | ~8.0 (amine) | ~9.2 (amine) | Not available |

| LogP | -0.3 | 1.5 | 1.1 |

| TPSA (Ų) | 63.3 | 63.3 | 55.1 |

Note: These values are computationally predicted and may vary between different prediction software. The data for related compounds is presented to provide an approximate understanding of the properties of this compound.

Ligand-Based Design for Chemical Probe Development (non-pharmacological)

Ligand-based design is a strategy used in the development of new molecules, including chemical probes, when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target of interest. In the context of developing non-pharmacological chemical probes, the scaffold of this compound could serve as a starting point.

A chemical probe is a small molecule that is used to study and manipulate biological systems. The design of such probes often involves modifying a known molecular scaffold to optimize properties such as selectivity, potency, and cell permeability, and to introduce functionalities for detection, such as fluorescent tags.

The structural features of this compound offer several points for modification in a ligand-based design approach:

The 2-chlorophenyl ring: The substitution pattern on the phenyl ring can be altered to explore the effects on binding affinity and selectivity. Different substituents can be introduced to probe the steric and electronic requirements of a potential binding pocket.

The propanamide backbone: The length and rigidity of the linker between the phenyl ring and the amino and amide groups can be modified. This can influence the relative orientation of the key functional groups and their ability to interact with a target.

The primary amine and amide groups: These groups can be derivatized to introduce reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for the utility of chemical probes in biological experiments. They can also be modified to alter the hydrogen bonding capacity of the molecule.

By systematically modifying these features and evaluating the effects on a desired non-pharmacological activity, a library of compounds based on the this compound scaffold could be generated. This library could then be screened to identify potent and selective chemical probes for studying various biological processes without a therapeutic purpose.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Amino 3 2 Chlorophenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. mdpi.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Amino-3-(2-chlorophenyl)propanamide is expected to show distinct signals for each type of proton. The protons on the 2-chlorophenyl ring would typically appear in the downfield aromatic region. The proton at the chiral center (α-carbon) would likely be a multiplet due to coupling with the adjacent methylene protons. The methylene protons (β-carbon) would also exhibit complex splitting patterns from coupling to the α-proton and potentially to each other if they are diastereotopic. The two protons of the primary amide group (-CONH₂) may appear as separate signals, often broad due to quadrupole effects and chemical exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. docbrown.info Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The carbon atoms of the 2-chlorophenyl ring will have chemical shifts influenced by the chlorine substituent. The α- and β-carbons will appear in the aliphatic region of the spectrum.

2D NMR Techniques: To establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the α-proton and the β-methylene protons, as well as among the coupled protons on the aromatic ring. This helps to trace out the spin systems within the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com By analyzing the cross-peaks in an HMQC or HSQC spectrum, each proton signal can be assigned to its corresponding carbon atom. This is crucial for unambiguously assigning the signals of the α- and β-carbons and the aromatic carbons.

Conformational Studies via NMR

NMR spectroscopy can also provide insights into the three-dimensional structure and conformational preferences of this compound in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify protons that are close in space, even if they are not directly bonded. The intensities of the cross-peaks in these spectra are related to the through-space distances between protons, which can be used to generate distance restraints for molecular modeling and to determine the preferred conformation of the molecule. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₉H₁₁ClN₂O), the exact mass of the molecular ion can be calculated and compared with the experimentally measured value to confirm its elemental composition. The high resolving power of HRMS is also crucial for separating the analyte signal from background interferences in complex samples. thermofisher.com

Ionization Techniques and Fragmentation Pathways

Various ionization techniques can be employed to generate ions from the this compound molecule for MS analysis. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to produce the intact molecular ion, which is essential for determining the molecular weight.

The fragmentation of this compound under mass spectrometry would likely involve characteristic losses. Common fragmentation pathways for similar compounds include:

Loss of the amide group (-CONH₂): This would result in a significant fragment ion.

Cleavage of the bond between the α- and β-carbons: This would generate fragments corresponding to the benzyl portion and the amino-amide portion of the molecule.

Fragmentation of the 2-chlorophenyl ring: This can involve the loss of a chlorine atom or other ring fragmentations.

The presence of chlorine would also result in a characteristic isotopic pattern for chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

N-H stretching: The primary amide (-CONH₂) and primary amine (-NH₂) groups will show characteristic N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. pearson.com

C=O stretching: The carbonyl group of the amide will produce a strong, sharp absorption band, usually in the range of 1630-1690 cm⁻¹. pearson.com

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

C-Cl stretching: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region of the spectrum.

Aromatic C=C stretching: The carbon-carbon double bonds in the phenyl ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar and symmetric vibrations. For this compound, the Raman spectrum would provide complementary information:

Aromatic ring vibrations: The breathing mode of the 2-chlorophenyl ring is expected to produce a strong signal.

Symmetric vibrations: Symmetric stretching and bending modes of the molecule would be more prominent in the Raman spectrum.

The C=O stretch is also observable in Raman spectra, though often less intense than in IR.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While the specific crystallographic data for this compound is not publicly available, the following table represents typical parameters that would be determined from such an analysis, based on data from similarly complex amino acid derivatives.

Table 1. Representative Crystallographic Data for a Phenylalanine Amide Derivative.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C9H11ClN2O |

| Formula Weight | 198.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.531 |

| b (Å) | 5.782 |

| c (Å) | 16.245 |

| β (°) | 98.54 |

| Volume (ų) | 978.9 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.350 |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data obtained from a single-crystal X-ray diffraction experiment for a molecule of similar size and composition.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically most suitable. In this approach, the compound is separated based on its hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the chlorophenyl group provides a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified.

Table 2. Illustrative RP-HPLC Parameters for Purity Analysis.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Hypothetical Retention Time | ~12.5 minutes |

Note: These parameters represent a typical starting point for method development and are not based on specific experimental data for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of amino amides like this compound, direct analysis by GC is challenging. The high temperatures of the GC inlet can cause decomposition. Therefore, a derivatization step is typically required to convert the polar amino and amide groups into more volatile, thermally stable moieties. Common derivatization methods include silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or acylation. Once derivatized, the compound can be readily analyzed on a standard GC system, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification of impurities.

Table 3. Representative GC Parameters for Analysis of a Derivatized Amino Amide.

| Parameter | Condition |

|---|---|

| Derivatization Agent | MSTFA with 1% TMCS |

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Note: These conditions are illustrative for the GC analysis of a derivatized compound of similar structure and require optimization for this specific analyte.

Applications of 2 Amino 3 2 Chlorophenyl Propanamide As a Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

As a derivative of an amino acid, 2-Amino-3-(2-chlorophenyl)propanamide serves as a chiral building block for the synthesis of more complex molecules, particularly peptides and peptidomimetics. The primary amine and the amide group are key functional handles for forming peptide bonds. masterorganicchemistry.com

The general strategy for incorporating such a building block into a peptide chain involves protecting the amine group, activating the carboxylic acid (if it were the acid instead of the amide), and then coupling it with another amino acid. In the case of the propanamide, the molecule would likely act as the N-terminal residue in a peptide synthesis scheme or require modification of the amide group for further elongation. The presence of the 2-chlorophenyl side chain can introduce specific steric and electronic properties into the final molecule, potentially influencing its conformation and biological activity.

Utilization in the Construction of Heterocyclic Systems

Amino acids and their derivatives are versatile starting materials for synthesizing a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. rdd.edu.iqresearchgate.net The functional groups in this compound make it a suitable precursor for various heterocyclic systems.

Pyrazoles and Pyridazines: The amino and amide functionalities can react with 1,3-dicarbonyl compounds or other bifunctional reagents to form five- and six-membered rings. For instance, amino acid hydrazides (which could be potentially synthesized from the propanamide) are known to react with reagents like phthalic anhydride (B1165640) to form pyridazine (B1198779) derivatives. rdd.edu.iq

Thiazoles and Imidazoles: The amine group can be a key nucleophile in reactions to form five-membered heterocycles. For example, reactions with thiourea (B124793) or chloroacetyl chloride are common methods for building thiazole (B1198619) and imidazole (B134444) rings from amino-containing precursors. researchgate.netnih.gov

Benzoxazepines: Nucleophilic reactions involving the amino group, potentially after conversion to a Schiff base, can lead to the formation of seven-membered heterocyclic systems. rdd.edu.iq

While these are established synthetic routes for related amino compounds, specific examples detailing the use of this compound in these transformations are not prominently documented.

Development of Chemical Probes and Tools for Fundamental Chemical Investigations

Chemical probes are small molecules used to study biological processes and protein function. nih.gov The development of effective probes requires a modular synthesis that allows for the introduction of reporter tags (like fluorophores or biotin) and tuning of properties like selectivity and cell permeability.

The structure of this compound offers a scaffold that could be elaborated into a chemical probe. The aromatic ring provides a site for modification, and the amine or amide groups can be used as handles to attach linkers or reporter groups. For instance, derivatives of amino acids are often used to create probes for studying enzymes or receptors in the central nervous system. nih.gov The 2-chlorophenyl group could serve as a recognition element for a specific biological target, with the rest of the molecule acting as a scaffold for optimization. However, literature specifically describing the development of chemical probes from this compound is not currently available.

Potential Applications in Material Science

Amino acids and their derivatives are increasingly explored as monomers for the synthesis of biocompatible and biodegradable polymers, such as polyamides and poly(amino acids). nih.gov These materials have applications in drug delivery and tissue engineering.

The bifunctional nature of this compound (possessing both an amine and an amide group) makes it a candidate for polymerization reactions. In principle, it could be incorporated into polyamide chains, where the 2-chlorophenyl side group would impart specific properties, such as increased hydrophobicity or altered thermal stability, to the resulting polymer. While propanamides, in general, are considered for developing new materials like polymers and coatings, there is no specific research found detailing the use of this compound as a polymer precursor. ontosight.ai

Conclusion and Future Research Perspectives on 2 Amino 3 2 Chlorophenyl Propanamide

Summary of Key Findings and Methodological Advancements

Currently, there is a notable absence of specific research focused solely on 2-Amino-3-(2-chlorophenyl)propanamide. However, the foundational methodologies for the synthesis and characterization of similar non-natural amino acid amides are well-established. Key advancements in peptide and amide synthesis provide a solid framework for approaching this specific compound.

Methodologically, the synthesis of this compound would likely rely on standard amidation procedures starting from the corresponding amino acid, 2-Amino-3-(2-chlorophenyl)propanoic acid. Significant progress in coupling reagents has led to a wide array of options with high yields and minimal racemization, which would be crucial for the stereospecific synthesis of this chiral compound. The use of carbodiimides, phosphonium (B103445) salts, or enzymatic methods represents the current state-of-the-art for forming the amide bond.

Characterization would employ a suite of spectroscopic techniques. While specific data for this compound is not available, analogous structures are routinely characterized by:

| Spectroscopic Method | Expected Information Provided |

| Nuclear Magnetic Resonance (NMR) | Precise connectivity and stereochemistry of the molecule. |

| Mass Spectrometry (MS) | Accurate molecular weight and fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of key functional groups (amide, amine, aromatic ring). |

| X-ray Crystallography | Definitive three-dimensional structure in the solid state. |

The primary "finding" regarding this compound is its status as a largely unexplored chemical entity. The methodological advancements in organic synthesis and analytical chemistry, however, make it a readily accessible target for future investigation.

Directions for Unexplored Synthetic Routes and Novel Reactivity Discoveries

Future research could explore several avenues for the synthesis and reactivity of this compound.

Unexplored Synthetic Routes:

Asymmetric Synthesis: Developing novel asymmetric syntheses of the parent amino acid would be a significant advancement, allowing for the selective production of either the (R) or (S) enantiomer of the final amide.

Late-Stage Functionalization: Investigating the direct introduction of the chlorine atom or the amide group at a late stage in the synthesis could provide more efficient and modular routes to this and related compounds.

Biocatalysis: The use of enzymes, such as lipases or proteases, for the amidation step could offer a greener and more selective synthetic method.

Novel Reactivity Discoveries:

The reactivity of this compound is expected to be dictated by its primary functional groups: the primary amine, the amide, and the chlorinated aromatic ring.

| Functional Group | Potential Reactivity to Explore |

| Primary Amine | Acylation, alkylation, and participation in the formation of Schiff bases or heterocycles. |

| Amide | Hydrolysis under acidic or basic conditions, reduction to the corresponding amine. |

| 2-Chlorophenyl Group | Nucleophilic aromatic substitution (under harsh conditions or with appropriate activation), or participation in transition metal-catalyzed cross-coupling reactions. |

Exploring the interplay between these functional groups could lead to the discovery of novel intramolecular reactions or the development of this compound as a unique building block in organic synthesis.

Prospects for Advanced Computational Modeling and Characterization

Computational chemistry offers powerful tools to predict and understand the properties of this compound before its synthesis and characterization.

Advanced Computational Modeling:

Conformational Analysis: Predicting the stable conformations of the molecule, which is crucial for understanding its potential biological activity and reactivity.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectroscopic data to aid in the experimental characterization of the compound.

Reactivity and Mechanistic Studies: Modeling potential reaction pathways to understand the kinetics and thermodynamics of its transformations.

Molecular Docking: If a biological target is hypothesized, docking studies could predict the binding affinity and mode of interaction.

Advanced Characterization Techniques:

Beyond standard spectroscopic methods, advanced techniques could provide deeper insights into the compound's properties.

| Advanced Technique | Potential Insights |

| Chiral Chromatography | Separation and analysis of the enantiomers. |

| Circular Dichroism (CD) Spectroscopy | Determination of the absolute stereochemistry. |

| Solid-State NMR | Characterization of the compound in its solid, crystalline form. |

Future Avenues for Expanding its Role in Academic Chemical Synthesis

As a non-natural, functionalized amino acid amide, this compound holds potential for various applications in academic chemical synthesis.

Peptidomimetics: Incorporation into peptides to create novel structures with potentially enhanced stability or biological activity. The 2-chlorophenyl group could introduce unique steric and electronic properties.

Asymmetric Catalysis: Use as a chiral ligand for transition metal catalysts in asymmetric synthesis. The combination of the amine and amide functionalities provides potential coordination sites.

Scaffold for Library Synthesis: Its multiple functional groups make it an attractive starting point for the creation of diverse libraries of small molecules for screening in drug discovery and chemical biology.

Material Science: As a building block for novel polymers or functional materials where its specific stereochemistry and aromatic functionality could impart desirable properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-(2-chlorophenyl)propanamide, and how can reaction conditions be standardized?

- Methodological Answer : The compound is typically synthesized via the reaction of 2-chlorobenzoyl chloride with a primary amine (e.g., ethylamine) under inert atmospheres to prevent oxidation. Temperature control (20–40°C) and pH optimization (neutral to slightly basic) are critical for yield maximization. Post-synthesis purification involves column chromatography or recrystallization, validated by NMR and HPLC for structural integrity .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is influenced by pH, temperature, and moisture. The amide bond is susceptible to hydrolysis under acidic/basic conditions. Recommendations include storage in anhydrous environments at −20°C and avoidance of prolonged exposure to light. Pre-experiment stability assays (e.g., accelerated degradation studies via HPLC) are advised to confirm compound integrity .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve structural ambiguities in crystalline forms .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this compound derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at the 2-position) enhance receptor-binding affinity. Computational modeling (e.g., molecular docking) predicts interactions with targets like enzymes or neurotransmitter receptors. Comparative assays using analogs (e.g., 3-(4-chlorophenyl) derivatives) isolate functional group contributions .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., IC₅₀ determination across multiple cell lines) and meta-analyses of published data are recommended. Cross-validation using orthogonal methods (e.g., enzyme inhibition vs. cellular viability assays) clarifies mechanistic insights .

Q. How can researchers evaluate the pharmacokinetic profile of this compound in preclinical models?

- Methodological Answer : In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies include:

- Caco-2 cell assays for intestinal absorption.

- Microsomal stability tests (e.g., liver microsomes) to assess metabolic degradation.

- Plasma protein binding via ultrafiltration.

In vivo studies in rodent models track bioavailability and half-life using LC-MS/MS quantification .

Data Contradiction and Reproducibility

Q. What factors contribute to variability in synthetic yields, and how can reproducibility be improved?

- Methodological Answer : Yield variability stems from impurities in starting materials (e.g., 2-chlorobenzoyl chloride) or suboptimal reaction conditions. Reproducibility is enhanced by:

- Strict quality control of reagents (e.g., ≥99% purity).

- Real-time monitoring (e.g., in situ FTIR for reaction progress).

- Robust documentation of temperature, stirring rate, and solvent batches .

Applications in Medicinal Chemistry

Q. What evidence supports the potential of this compound as a therapeutic agent?

- Methodological Answer : Preliminary studies indicate apoptosis induction in cancer cells (e.g., via caspase-3 activation) and modulation of neurotransmitter systems (e.g., GABAₐ receptor binding). Target validation uses siRNA knockdowns or CRISPR-edited cell lines to confirm mechanism specificity .

Tables for Comparative Analysis

Table 1 : Impact of Substituents on Biological Activity

| Derivative | Substituent Position | Key Biological Activity | Assay Model |

|---|---|---|---|

| 2-Chlorophenyl (Parent) | C-2 | Anticancer (IC₅₀: 12 μM) | HeLa cells |

| 4-Chlorophenyl Analog | C-4 | Reduced potency (IC₅₀: 45 μM) | MCF-7 cells |

Table 2 : Stability Under Different Conditions

| Condition | Degradation Rate (%/day) | Primary Degradation Pathway |

|---|---|---|

| pH 2.0, 25°C | 8.2 | Amide hydrolysis |

| pH 7.4, 4°C | 0.5 | None detected |

| UV light exposure, 37°C | 3.1 | Photodegradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.